4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile
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Overview
Description
4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile is an organic compound that features a cyano group, a furan ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, such as silica-supported cobalt nanoparticles, which can be reused and provide high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The furan ring can participate in π-π stacking interactions, which are important in biological systems . The benzonitrile moiety can interact with enzymes and receptors, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A furan derivative used in the synthesis of various chemicals and materials.
2-Furoic Acid: Another furan derivative with applications in organic synthesis.
Benzofuran Derivatives: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile is unique due to its combination of a cyano group, a furan ring, and a benzonitrile moiety. This combination provides the compound with distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-11-2-7-15(18-11)8-14(10-17)13-5-3-12(9-16)4-6-13/h2-8H,1H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILXKNLMWTZDCR-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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